Quadrone

概要

説明

Quadroneは、ポリキナンというより大きなグループに属する天然に存在するセスキテルペンです。 それは1978年に、アスペルギルス・テレウス菌の発酵ブロスから初めて単離されました 。 This compoundは、独特の二環から四環の環系と強力な生物活性、特に細胞毒性で知られています .

準備方法

合成経路と反応条件

Quadroneの全合成は、さまざまな方法によって達成されてきました。 注目すべきアプローチの1つは、(-)-10-カンファースルホン酸のアンモニウム塩から始めるものです 。合成にはいくつかの重要なステップが含まれます。

- エーテル中でリチウムアルミニウムハイドライドによる(-)-α-カンフォレニック酸の還元。

- 水素化ナトリウムを塩基として用いて、1,2-ジメトキシエタン中、ジメチル硫酸による得られたアルコールのメチル化。

- 5,10,15,20-テトラフェニル-21H,23H-ポルフィンを光増感剤として用い、酸素、無水酢酸、ピリジン、4-ジメチルアミノピリジン存在下、メチレンクロリド溶液のメチルエーテルを照射する .

工業生産方法

This compoundの工業生産方法は、その複雑な構造と合成に伴う課題のため、十分に文書化されていません。生産のほとんどは、上記のような合成経路を用いて研究室で行われています。

化学反応の分析

反応の種類

Quadroneは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまな酸化および還元形態、ならびにメチル化誘導体があります .

科学研究への応用

This compoundは、そのユニークな構造と生物活性のために、いくつかの科学研究に応用されています。

科学的研究の応用

Photochemical Applications

Quadrone has been studied extensively for its photochemical properties. Its ability to undergo photochemical reactions makes it a valuable compound in organic synthesis and material science.

- Photochemical Synthesis : this compound can be synthesized through photolysis of alkenyl halides, demonstrating its utility in creating complex organic molecules. This method allows for the generation of reactive intermediates that can lead to various synthetic pathways .

- Solar Energy Conversion : Research indicates that this compound derivatives can be utilized in solar energy applications due to their ability to absorb light and facilitate electron transfer processes. This property is crucial for the development of solar cells and other energy-harvesting technologies .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development and therapeutic applications.

- Active Pharmaceutical Ingredients (APIs) : this compound is involved in the synthesis of several APIs, particularly those targeting neurological disorders. Its derivatives have shown promise in enhancing the efficacy of treatments for conditions like Alzheimer's disease by improving drug solubility and bioavailability .

- Imaging Agents : this compound-based compounds are being explored as imaging agents in medical diagnostics. For instance, technetium-99m ethyl cysteinate dimer (Tc-99m-ECD), which incorporates this compound structures, is used for evaluating cerebral blood flow, aiding in the diagnosis of cerebrovascular diseases .

Environmental Applications

The versatility of this compound extends to environmental science, where it plays a role in monitoring and assessing ecological health.

- Drone Technology : Recent studies highlight the use of drones equipped with this compound-based sensors for environmental monitoring. These drones can collect data on air quality, vegetation health, and wildlife populations, providing critical insights into ecosystem dynamics .

- Remote Sensing : this compound's optical properties make it suitable for remote sensing applications. It can be used to develop sensors that detect specific wavelengths of light reflected from environmental surfaces, aiding in the assessment of land use changes and habitat degradation .

Case Studies and Research Findings

The following table summarizes key studies that illustrate the applications of this compound across different fields:

作用機序

Quadroneの作用機序は、さまざまな分子標的や経路との相互作用に関与しています。 This compoundは、セスキテルペンシンターゼによって促進される多段階のカルボカチオン転位を通じてその効果を発揮します 。 この転位は、三環のクアドラン骨格の形成につながり、これがその生物活性に寄与しています .

類似の化合物との比較

This compoundは、クアドランとして知られる細胞毒性セスキテルペン天然物の小さなクラスの一部です。類似の化合物には以下が含まれます。

スベロサノン: 同様の三環骨格を持つ別のクアドランセスキテルペン.

テレシクリック酸A: 同じ菌類、アスペルギルス・テレウスから単離された関連化合物.

類似化合物との比較

Quadrone is part of a small class of cytotoxic sesquiterpene natural products known as quadranes. Similar compounds include:

Suberosanone: Another quadrane sesquiterpene with a similar tricyclic skeleton.

Terrecyclic Acid A: A related compound isolated from the same fungus, Aspergillus terreus.

This compound is unique due to its specific bi- to tetracyclic ring systems and its potent cytotoxic properties .

生物活性

Quadrone is a sesquiterpene compound isolated from the fungus Aspergillus terreus, first reported in 1978. This compound has garnered interest due to its antitumor properties , particularly against human carcinoma cells. Despite its potential, research on this compound remains limited, highlighting the need for further investigation into its biological activities and mechanisms of action.

- Chemical Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- CAS Number : 66550-08-1

- Solubility : Soluble in ethanol, methanol, DMF, and DMSO .

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against KB cells (human cervical carcinoma) in vitro. The effective concentration (EC50) for this activity is approximately 1.3 µg/mL . Notably, this compound does not exhibit antimicrobial activity, which distinguishes it from many other natural products derived from fungi .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

-

Mechanistic Insights :

- While specific pathways influenced by this compound remain underexplored, initial studies suggest potential interactions with cellular signaling pathways that regulate cell proliferation and apoptosis.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 66550-08-1 |

| EC50 (KB Cells) | 1.3 µg/mL |

| LD50 (Mouse) | >340 mg/kg |

Discussion

The biological activity of this compound presents a promising avenue for cancer research, particularly as a potential lead compound for developing new antitumor agents. The lack of antimicrobial properties suggests that this compound may be selectively cytotoxic to cancer cells without affecting normal microbial flora.

特性

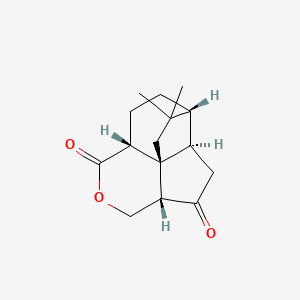

IUPAC Name |

(1R,2R,5S,9R,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIDMUQZCCGABN-DWJWARBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]23[C@H]4CC[C@@H]1[C@H]2CC(=O)[C@@H]3COC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66550-08-1, 74807-65-1 | |

| Record name | Quadrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066550081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074807651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUADRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498881H35R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUADRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T216NQ191Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。